3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within its structure. The compound contains a total of three rotatable bonds, as determined through computational analysis. This flexibility primarily originates from the ethyl bridge connecting the piperidine nitrogen to the aromatic ring system, allowing for various spatial arrangements of the terminal aniline group relative to the saturated heterocycle.
The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. Within this conformation, the methyl substituent at the 4-position preferentially occupies an equatorial orientation to minimize steric interactions with adjacent ring atoms. The nitrogen atom of the piperidine ring maintains a pyramidal geometry, with the ethyl substituent extending from the nitrogen center in a manner that minimizes intramolecular steric clashes.
Computational analysis reveals that the compound exhibits multiple low-energy conformational states, primarily differing in the orientation of the ethyl linker and the relative positioning of the aniline ring. The rotational barriers around the carbon-carbon and carbon-nitrogen bonds within the ethyl bridge are relatively low, facilitating rapid interconversion between conformational states at ambient temperature. This conformational mobility contributes to the compound's ability to adopt various three-dimensional arrangements suitable for potential molecular recognition events.
The aniline moiety maintains its characteristic planar geometry, with the amino group exhibiting slight pyramidalization due to the lone pair of electrons on the nitrogen atom. The aromatic ring system preserves its planarity, with the ethyl substituent at the meta position providing additional conformational degrees of freedom for molecular interactions.
Properties
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-8-16(9-6-12)10-7-13-3-2-4-14(15)11-13/h2-4,11-12H,5-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJFOFILEZIHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline generally involves:
- Formation or availability of the piperidine ring substituted with a methyl group at the 4-position.
- Introduction of an ethyl linker bearing a nucleophilic or electrophilic group that can be coupled with an aniline derivative.
- Coupling of the piperidinyl-ethyl intermediate with aniline or its derivatives to form the target compound.
Key Preparation Routes
Reductive Amination of 4-Methylpiperidin-1-yl Precursors
One common approach involves reductive amination of 4-methylpiperidin-1-one derivatives with aniline-containing intermediates or vice versa. This method typically uses:
- Starting materials such as 4-methylpiperidin-1-one or 4-methylpiperidine.
- Aniline or substituted aniline derivatives.
- Reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4) in organic solvents like dichloromethane (DCM) or ethanol.
For example, reductive amination of 1-methylpiperidin-4-one with aniline derivatives under mild conditions (room temperature) in the presence of NaBH(OAc)3 results in the formation of the corresponding N-substituted piperidine linked to an aniline moiety.
Alkylation of Aniline with 2-(4-Methylpiperidin-1-yl)ethyl Halides
Another approach involves the nucleophilic substitution reaction where aniline is alkylated by 2-(4-methylpiperidin-1-yl)ethyl halides (e.g., bromides or chlorides):
- Synthesis of 2-(4-methylpiperidin-1-yl)ethyl halide intermediates by halogenation of 2-(4-methylpiperidin-1-yl)ethanol or direct halogenation of ethyl chains attached to piperidine.
- Reaction of these halides with aniline under basic conditions (e.g., potassium carbonate in DMF) to yield the target compound.
This method benefits from straightforward reaction conditions and good yields but requires careful control of reaction parameters to avoid side reactions.
Coupling via Nucleophilic Aromatic Substitution (SNAr)
In some cases, aniline derivatives bearing leaving groups (e.g., chloro or fluoro substituents) at the appropriate position can undergo nucleophilic aromatic substitution with 2-(4-methylpiperidin-1-yl)ethyl amines:
Representative Reaction Conditions and Yields
Important Considerations in Preparation
- Purity and Selectivity: Use of mild reducing agents like sodium triacetoxyborohydride avoids over-reduction and side products.
- Solvent Choice: Polar aprotic solvents such as DMF or NMP favor nucleophilic substitution reactions, while dichloromethane or ethanol are preferred for reductive amination.
- Reaction Temperature: Elevated temperatures or microwave irradiation improve yields in coupling steps but require monitoring to prevent decomposition.
- pH Control: In alkylation reactions, maintaining pH around neutral to slightly basic (pH 6.5–8) helps avoid corrosion and degradation of sensitive intermediates.
- Reuse of Reagents: Some processes emphasize recycling of reagents like piperazine salts to improve cost-effectiveness.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Condensation + reduction | Mild, selective, high purity | Requires careful reducing agent control |
| Alkylation of Aniline | Nucleophilic substitution with halides | Straightforward, scalable | Side reactions possible, requires base control |
| SNAr Coupling | Aromatic substitution with amines | Good for substituted anilines | Higher temperature needed, moderate yields |
Research Findings and Industrial Relevance
- The synthetic routes involving reductive amination and nucleophilic substitution are widely adopted in pharmaceutical intermediate synthesis due to their operational simplicity and adaptability to scale-up.
- Recent patents emphasize improved processes that minimize impurities, enhance yields, and allow reuse of reagents, contributing to cost-effective manufacturing.
- The compound's role as a building block in medicinal chemistry necessitates high purity and reproducibility, achievable by optimized reaction conditions described above.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed on the compound to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and imines can be formed.
Reduction Products: Reduced anilines and amines are common products.
Substitution Products: Halogenated and alkylated derivatives are formed.
Scientific Research Applications
Organic Synthesis
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, contributing to the development of new pharmaceuticals and chemical compounds .
Biological Research
In biological contexts, this compound is employed as a probe in biochemical assays, helping to elucidate mechanisms of action in cellular systems. Its ability to interact with biological targets makes it a valuable tool for investigating enzymatic pathways and cellular responses.
Pharmacological Potential
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its cytotoxic effects on various cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 Value (µM) |
|---|---|
| Huh-7 | 15.0 |
| A549 | 12.5 |
| MCF-7 | 20.0 |
These results indicate significant cytotoxicity, suggesting that further exploration into its mechanisms could lead to effective cancer therapies .
Interaction with Enzymes
This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment. This interaction suggests that it may enhance cholinergic neurotransmission, potentially improving cognitive function in neurodegenerative conditions .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), indicating its potential for central nervous system applications. Understanding its pharmacokinetics is essential for developing therapeutic strategies .
Cytotoxic Effects on Cancer Cells
A specific study evaluated the cytotoxicity of this compound against cancer cell lines. The findings underscored its potential as an anticancer agent, warranting further research into its therapeutic applications.
Neuropharmacological Applications
The compound's interaction with AChE positions it as a candidate for treating cognitive disorders. Ongoing research aims to clarify its role in enhancing cholinergic activity and its implications for neuropharmacology.
Mechanism of Action
The mechanism by which 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline exerts its effects involves its interaction with molecular targets and pathways. The aniline group can bind to enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Structural Analogues of Substituted Anilines
Key Structural Variations
The compound is compared to other aniline derivatives with piperidine, piperazine, or sulfonyl substituents. Structural differences influence physicochemical properties (e.g., solubility, logP) and biological activity.
*Calculated molecular weight based on structure.
Impact of Substituents
- Ethyl vs.
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ’s 3-(4-methylpiperazin-1-yl)aniline) introduce additional hydrogen-bonding sites, altering receptor binding kinetics .
- Halogen Substituents : Fluorine in 5-fluoro-2-(4-methylpiperidin-1-yl)aniline increases electronegativity, improving solubility and metabolic stability .
Pharmacological Implications
- Enzyme Inhibition : Sulfonyl-linked analogs () exhibit protease inhibition due to their electron-withdrawing groups, while ethyl-linked derivatives may favor kinase or GPCR interactions .
Physicochemical Properties
- Solubility: Ethyl-linked derivatives are less polar than sulfonyl analogs, favoring lipid-rich environments. For example, 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline is soluble in DMSO and methanol, whereas the target compound may require lipid-based carriers .
- logP : The ethyl group likely increases logP compared to sulfonyl or carbonyl derivatives, enhancing blood-brain barrier penetration .
Biological Activity
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is an organic compound with a molecular formula of C14H22N2. It features a piperidine ring, a methyl group, and an aniline moiety connected via an ethyl chain. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| Structure | Chemical Structure |
The specific biological targets of this compound are still under investigation. However, it has been suggested that this compound can interact with various biomolecules, influencing their activity and function. Notably, it has shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
Pharmacokinetics
Research indicates that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for neuropharmacological applications. Its ability to permeate the BBB suggests potential therapeutic uses in treating central nervous system disorders.
Cytotoxicity and Cancer Therapy
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various tumor cell lines, including Huh-7 (hepatocellular carcinoma) and A549 (lung cancer). The compound's mechanism may involve the modulation of cell signaling pathways and apoptosis induction.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxicity of this compound reported the following IC50 values against selected cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Huh-7 | 15.0 |
| A549 | 12.5 |
| MCF-7 | 20.0 |
These results indicate that the compound has significant potential as an anticancer agent, warranting further exploration into its mechanisms of action and therapeutic applications.
Interaction with Acetylcholinesterase (AChE)
Recent studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE), which is a key target in Alzheimer's disease treatment . The compound's binding affinity for AChE suggests it could enhance cholinergic neurotransmission, thereby improving cognitive function in neurodegenerative conditions.
Summary of Key Findings
- Cytotoxic Activity : Demonstrated significant cytotoxic effects on tumor cell lines.
- Enzyme Interaction : Inhibits cytochrome P450 enzymes and AChE.
- Pharmacokinetics : High gastrointestinal absorption and BBB permeability.
- Potential Therapeutic Applications : Promising candidate for cancer therapy and neuropharmacological treatments.
Future Directions
Ongoing research is necessary to fully elucidate the biological activity of this compound. Future studies should focus on:
- Detailed molecular docking studies to identify specific binding sites on target proteins.
- Long-term stability assessments in biological systems.
- Clinical trials to evaluate therapeutic efficacy in humans.
Q & A
Q. What are the recommended synthetic routes for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution between 3-aminophenethyl derivatives and 4-methylpiperidine, or through reductive amination of ketone intermediates. Optimization should employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can reduce the number of trials while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) may further refine conditions by predicting energy barriers and intermediates .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and piperidine ring conformation.
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) for molecular ion validation (e.g., ESI-MS for protonated ion [M+H]⁺). Cross-reference spectral data with structurally analogous compounds, such as 4-(1-methylpiperidin-4-yl)aniline, to validate assignments .
Q. How can researchers purify this compound, and what solvents are optimal?
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For hygroscopic batches, anhydrous solvents like dichloromethane under nitrogen atmospheres are advised. Purity thresholds (>97%) should align with pharmacological study standards, as seen in commercial aniline derivatives .
Q. What storage conditions are recommended to preserve the stability of this compound?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the aniline group. Stability studies on similar compounds indicate degradation pathways involving quinone formation under aerobic conditions .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
Contradictions may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. If discrepancies persist, replicate solubility assays under controlled humidity and temperature, as hygroscopicity can alter dissolution kinetics .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
Employ density functional theory (DFT) to model transition states and calculate activation energies for substituent displacement. Tools like the ICReDD platform integrate quantum mechanics with experimental data to prioritize reaction pathways, reducing trial-and-error approaches .
Q. How can multi-variable optimization improve yield in large-scale synthesis?
Apply full factorial design to simultaneously test variables (e.g., stoichiometry, agitation rate, and cooling rate). Response surface methodology (RSM) can then model non-linear interactions. For example, a 2³ factorial design might reveal synergistic effects between catalyst concentration and temperature .
Q. What methodologies are suitable for assessing the biological activity of this compound?
Prioritize structure-activity relationship (SAR) studies by synthesizing analogs with modified piperidine or aniline groups. Use in vitro assays (e.g., enzyme inhibition or receptor binding) to quantify activity. Comparative studies with 4-(4-methylpiperazin-1-yl)aniline dihydrochloride can highlight structural determinants of bioactivity .
Q. How can researchers address hygroscopicity issues during handling?
Use glove boxes or Schlenk lines for moisture-sensitive steps. Quantify water content via Karl Fischer titration and pre-dry solvents over molecular sieves. For hygroscopic batches, lyophilization may improve stability .
Q. What experimental approaches elucidate the mechanism of side reactions during synthesis?
Conduct kinetic profiling (e.g., time-resolved NMR) to track intermediate formation. Isotopic labeling (e.g., ¹⁵N in the piperidine group) can distinguish between competing pathways like elimination vs. substitution. Computational microkinetic modeling may further validate proposed mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
